molecular formula C10H10BrF3O B2483632 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene CAS No. 1341844-05-0

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B2483632
CAS No.: 1341844-05-0
M. Wt: 283.088
InChI Key: URSRQSMBQWUHCC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene is an organic compound characterized by the presence of a bromomethyl group and a trifluoropropoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzyl alcohol and 3,3,3-trifluoropropyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are often carried out under mild conditions to prevent degradation of the trifluoropropoxy group.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or carboxylic acid.

Scientific Research Applications

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene has several scientific research applications:

    Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands. Its trifluoropropoxy group can enhance the bioavailability and metabolic stability of these molecules.

    Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. The trifluoropropoxy group can improve the pharmacokinetic properties of drug candidates.

    Industry: The compound finds applications in the production of specialty chemicals, including agrochemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, depending on its specific functional groups and structural features.

    Pathways Involved: The trifluoropropoxy group can influence the compound’s binding affinity and selectivity for its targets. The bromomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene and 1-(Bromomethyl)-4-(3,3,3-trifluoropropoxy)benzene share similar structural features but differ in the position of the bromomethyl and trifluoropropoxy groups on the benzene ring.

    Uniqueness: The specific positioning of the functional groups in this compound can influence its reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1-(bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c11-7-8-3-1-2-4-9(8)15-6-5-10(12,13)14/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSRQSMBQWUHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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